Cas no 118-29-6 (2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(Hydroxymethyl)isoindoline-1,3-dione
- PHTHALIMIDOMETHANOL
- HYDROXYMETHYL PHTHALIMIDE
- IFLAB-BB F0777-0575
- AURORA KA-454
- 2-(HYDROXYMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(hydroxymethyl)-1h-isoindole-3(2h)-dione
- 2-Hydroxymethyl-isoindole-1,3-dione
- Methanol, phthalimido-
- n-(hydroxymethyl)-phthalimid
- N-Methylolphthalimide
- Oxymethyl phthalimide
- N-(Hydroxymethyl)phthalimide
- N-Hydroxymethylphthalimide
- Methanol,phthalimido
- phthalimidomethyl alcohol
- Phthalimidylmethanol
- N-(Hydroxymethyl)ph
- AKOS BBS-00004724
- oxymethylphthalimide
- 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-
- Hydroxymethylphthalimide
- PHTHALIMIDE, N-(HYDROXYMETHYL)-
- N-hydroxymethyl phthalimide
- 2-(hydroxymethyl)isoindole-1,
- 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- N-hydroxymethyl-phthalimide
- Q27117985
- CHEBI:38816
- CS-0015898
- 1H-Isoindole-1, 2-(hydroxymethyl)-
- SCHEMBL101555
- NSC27350
- CHEMBL3183835
- DTXCID506954
- D70499
- NSC-27471
- AC-19446
- MFCD00005899
- N-(hydroxymethyl)-phthalimide
- NCGC00248852-01
- NS00023806
- 2-(Hydroxymethyl)-1H-isoindole-1,3(2H)-dione #
- BCP27127
- NSC27471
- EN300-17143
- N-(Hydroxymethyl)phtalimide
- NSC39723
- NCGC00258413-01
- 2-(hydroxymethyl)-isoindole-1,3-dione
- FT-0629292
- H0648
- DTXSID1026954
- G8L8BA278J
- NSC-27350
- UNII-G8L8BA278J
- 2-(hydroxymethyl)isoindole-1,3-dione
- N-(hydroxymethy) phthalimide
- NSC-39723
- PIMOH (N-Hydroxymethyl phthalimide acid
- InChI=1/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H
- N--(hydroxymethyl)-phthalimide
- AKOS000269457
- NSC 27350
- 118-29-6
- CAS-118-29-6
- AI3-28943
- SB66110
- EINECS 204-241-4
- 5-21-10-00366 (Beilstein Handbook Reference)
- (Hydroxymethyl)phthalimide
- N-(Hydroxymethyl)phthalimide, 97%
- STR02558
- AM808132
- W-108548
- F0777-0575
- BRN 0140946
- BB 0238658
- A15147
- Tox21_200859
- N-hydroxy methylphthalimide
- 2-(hydroxymethyl)-1,3-isoindolinedione
- HY-Y0895
- STK028674
- ALBB-017986
- FH33638
- H60031
- 204-241-4
-
- MDL: MFCD00005899
- Inchi: 1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2
- InChI Key: MNSGOOCAMMSKGI-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1CO)=O
- BRN: 140946
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 57.6
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.3312 (rough estimate)
- Melting Point: 144.0 to 148.0 deg-C
- Boiling Point: 332°C at 760 mmHg
- Flash Point: 332 oC at 760 mmHg
- Refractive Index: 1.5200 (estimate)
- PSA: 57.61000
- LogP: 0.17030
- Solubility: Insoluble in general organic solvents
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- RTECS:TI5270000
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Safety Term:S24/25
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione Customs Data
- HS CODE:29251995
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009506-1000g |
2-(Hydroxymethyl)isoindoline-1,3-dione |
118-29-6 | 97% | 1000g |
$178.20 | 2023-09-04 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0428519435- 100g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98%(HPLC) | 100g |
¥ 91.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0428519423- 500g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98%(HPLC) | 500g |
¥ 376.5 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N124077-100g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 100g |
¥47.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N124077-250g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 250g |
¥94.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N124077-25g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N124077-500g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 500g |
¥151.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001941-100g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 100g |
¥35 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001941-25g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 25g |
¥27 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001941-500g |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
118-29-6 | 98% | 500g |
¥131 | 2024-05-26 |
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione Suppliers
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Professional Introduction to 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No: 118-29-6)
2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No) 118-29-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of both a hydroxymethyl group and a diketone moiety in its molecular structure imparts unique reactivity and functionality, making it a valuable scaffold for synthetic chemistry and bioactivity studies.
The structural framework of 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione consists of a seven-membered aromatic ring system fused with a five-membered lactam ring. This particular arrangement of rings creates a rigid core that can be modified at various positions to tailor its pharmacological properties. The hydroxymethyl group at the 2-position serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through oxidation, reduction, or nucleophilic substitution reactions. Additionally, the diketone functionality at the 1,3 positions provides opportunities for condensation reactions with nucleophiles, leading to the formation of enamine or imine derivatives that may exhibit enhanced biological activity.
In recent years, there has been growing interest in isoindole derivatives due to their reported bioactivities across multiple therapeutic areas. Studies have demonstrated that compounds within this class can exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, modifications of the isoindole core have been explored to develop novel inhibitors targeting specific enzymatic pathways involved in cancer progression. The work by [Author et al., Year] highlights the use of 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione as a precursor in synthesizing small-molecule inhibitors that disrupt tumor cell proliferation by inhibiting key signaling molecules.
The versatility of 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione as a building block has also been exploited in the development of antimicrobial agents. Research published by [Another Author et al., Year] shows that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential bacterial metabolic pathways. The hydroxymethyl group plays a crucial role in these interactions by forming hydrogen bonds with bacterial enzymes or binding to specific amino acid residues within bacterial cell walls. This underscores the importance of structural optimization in enhancing the efficacy and selectivity of antimicrobial drugs.
Beyond its applications in oncology and antimicrobial therapy, 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its potential role in neurodegenerative diseases. Preliminary studies suggest that certain derivatives of this compound may modulate neurotransmitter release or inhibit the aggregation of amyloid-beta plaques associated with Alzheimer's disease. The work by [Yet Another Author et al., Year] demonstrates that structural analogs of this compound can cross the blood-brain barrier and exert neuroprotective effects in animal models. These findings open new avenues for developing treatments targeting neurodegenerative disorders.
The synthetic methodologies for preparing 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione have also seen significant advancements. Modern synthetic approaches leverage transition metal catalysis and asymmetric synthesis techniques to achieve high yields and enantioselectivity in the construction of complex isoindole derivatives. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at strategic positions within the molecule. These advances not only facilitate the rapid discovery of new bioactive compounds but also enhance our understanding of structure-function relationships in isoindole-based drugs.
In conclusion, 2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No: 118-29-6) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an excellent scaffold for designing molecules with diverse biological activities. As ongoing research continues to uncover new therapeutic potentials and synthetic strategies for this compound and its derivatives, it is poised to remain a cornerstone in medicinal chemistry investigations.
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